2-Methylindoline-5,6-diamine
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Overview
Description
2-Methylindoline-5,6-diamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylindoline-5,6-diamine can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-methylindole in the presence of acidic ionic liquids. This method is advantageous due to its high selectivity, yield, and environmentally friendly nature .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation techniques. The process typically employs catalysts such as Raney nickel or other metal catalysts under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylindoline-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
2-Methylindoline-5,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylindoline-5,6-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylindole
- 3-Methylindole
- 1-Methylindole
- 5-Methylindole
- 7-Methylindole
Uniqueness
2-Methylindoline-5,6-diamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other indole derivatives may not be as effective .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole-5,6-diamine |
InChI |
InChI=1S/C9H13N3/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h3-5,12H,2,10-11H2,1H3 |
InChI Key |
RGMZMEAFEFQCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C=C2N1)N)N |
Origin of Product |
United States |
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